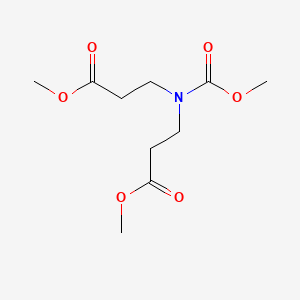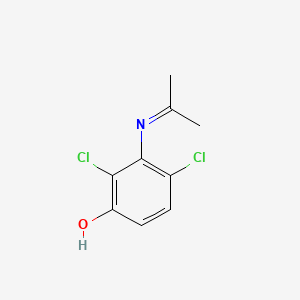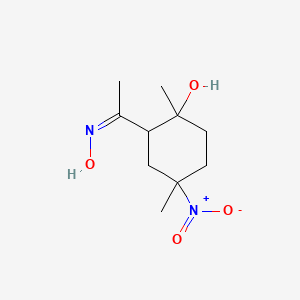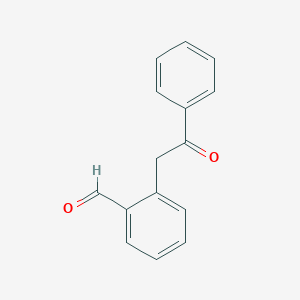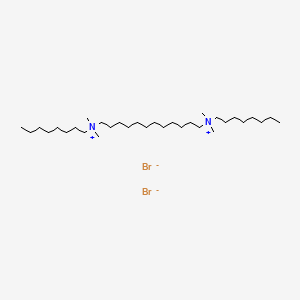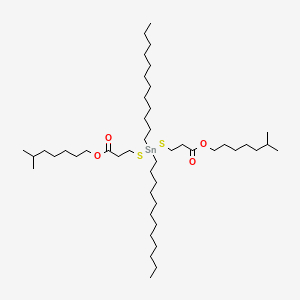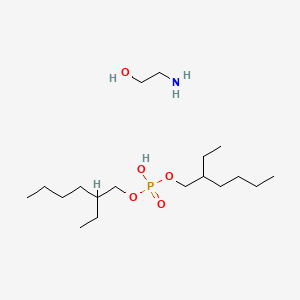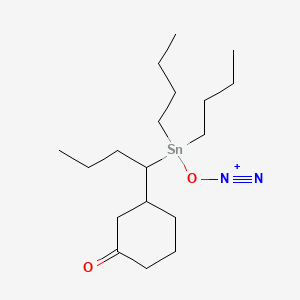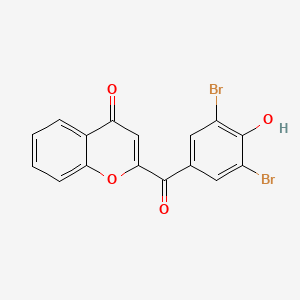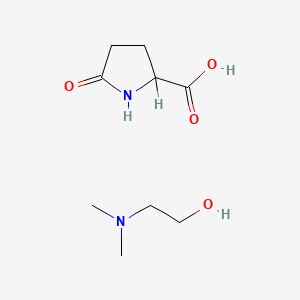
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxy group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Hexanone Backbone: The hexanone backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- **3-Hexanone, 2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-6-[[4-(trifluoromethyl)phenyl]methoxy]-
- **3-Hexanone, 6-[(4-chlorophenyl)methoxy]-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-
Comparison
Compared to similar compounds, 3-Hexanone, 2-(4-chlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the hydroxy group and the specific positioning of the chlorophenyl and triazole groups. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
107658-88-8 |
|---|---|
Fórmula molecular |
C14H16ClN3O2 |
Peso molecular |
293.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-3-13(19)14(20,8-18-10-16-9-17-18)11-4-6-12(15)7-5-11/h4-7,9-10,20H,2-3,8H2,1H3 |
Clave InChI |
WITDAZBALNLNNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


